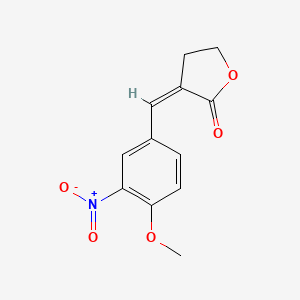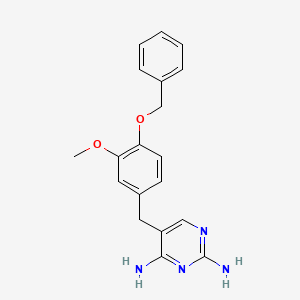![molecular formula C12H11Cl2N3O B12916593 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one CAS No. 6625-84-9](/img/structure/B12916593.png)
2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an amino group at the second position, a dichlorophenethyl group at the sixth position, and a pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenethylamine and appropriate pyrimidine derivatives.
Condensation Reaction: The primary step involves the condensation of 3,4-dichlorophenethylamine with a pyrimidine derivative under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone core. This step may require specific reaction conditions, such as elevated temperatures and the use of a cyclizing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and dichlorophenethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified chemical properties.
Substitution: New derivatives with different substituents replacing the original groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4(3H)-pyrimidinone: Lacks the dichlorophenethyl group, resulting in different chemical and biological properties.
6-(3,4-Dichlorophenethyl)pyrimidin-4(3H)-one: Lacks the amino group, leading to variations in reactivity and applications.
2-Amino-6-phenethylpyrimidin-4(3H)-one: Contains a phenethyl group instead of a dichlorophenethyl group, affecting its chemical behavior.
Uniqueness
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is unique due to the presence of both the amino and dichlorophenethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6625-84-9 |
|---|---|
Molekularformel |
C12H11Cl2N3O |
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
2-amino-4-[2-(3,4-dichlorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-4-2-7(5-10(9)14)1-3-8-6-11(18)17-12(15)16-8/h2,4-6H,1,3H2,(H3,15,16,17,18) |
InChI-Schlüssel |
GACGMKYQOWMFCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCC2=CC(=O)NC(=N2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)







![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)

